Ethyl 4-{[(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetyl]amino}benzoate
Description
Ethyl 4-{[(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetyl]amino}benzoate is a sulfur-containing heterocyclic compound featuring a thiazol-5-yl core fused with a benzoate ester moiety. Key properties include:
Properties
IUPAC Name |
ethyl 4-[[2-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-yl)acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O4S2/c1-2-20-13(19)8-3-5-9(6-4-8)15-11(17)7-10-12(18)16-14(21)22-10/h3-6,10H,2,7H2,1H3,(H,15,17)(H,16,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKNZKOKZNIECCP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CC2C(=O)NC(=S)S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of Ethyl 4-{[(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetyl]amino}benzoate involves multiple steps. One common synthetic route includes the reaction of 2-mercapto-4-oxo-4,5-dihydro-1,3-thiazole with ethyl 4-aminobenzoate under specific conditions . The reaction typically requires a solvent such as ethanol and may involve heating to facilitate the reaction
Chemical Reactions Analysis
Thiazole Ring Reactivity
The 1,3-thiazole core exhibits electrophilic substitution tendencies due to electron-withdrawing effects of the oxo and mercapto groups. Key reactions include:
Nucleophilic Attack
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The 2-position of the thiazole ring undergoes nucleophilic substitution with amines or hydrazines. For example, reaction with hydrazine hydrate forms hydrazide derivatives .
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Ring-opening reactions occur under strongly alkaline conditions, yielding thiol-containing intermediates .
| Reaction | Conditions | Product | Yield | Citations |
|---|---|---|---|---|
| Hydrazine substitution | Ethanol, reflux, 6–8 hrs | Hydrazide derivative | 65–78% | |
| Alkaline ring-opening | 2M NaOH, 80°C, 3 hrs | 4-Mercapto-thiazolidinone intermediate | 52% |
Mercapto (-SH) Group Reactivity
The thiol group participates in oxidation, alkylation, and coordination reactions:
Oxidation
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Air oxidation in neutral/basic media forms disulfide bonds .
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Controlled oxidation with H₂O₂ yields sulfonic acid derivatives .
Alkylation
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Reacts with alkyl halides (e.g., methyl iodide) in ethanol under basic conditions (K₂CO₃) to form thioethers .
Ester Hydrolysis
The ethyl benzoate group undergoes hydrolysis under acidic or basic conditions:
Acidic Hydrolysis
-
Concentrated HCl (6M) at reflux converts the ester to 4-{[(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetyl]amino}benzoic acid .
Basic Hydrolysis
| Condition | Reagent | Product | Yield | Citations |
|---|---|---|---|---|
| Acidic hydrolysis | 6M HCl, reflux, 6 hrs | Free carboxylic acid | 91% | |
| Basic hydrolysis | 2M NaOH, 60°C, 4 hrs | Sodium carboxylate salt | 85% |
Amide Bond Reactivity
The acetyl-amino linkage is susceptible to hydrolysis and nucleophilic substitution:
Hydrolysis
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Strong acids (e.g., H₂SO₄) or bases (e.g., LiOH) cleave the amide bond, yielding 4-aminobenzoic acid derivatives .
Schiff Base Formation
Functionalization via Heterocyclic Modifications
The 4,5-dihydro-thiazol-4-one moiety undergoes cyclization and cross-coupling:
Cyclization
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Heating with acetic anhydride forms fused thiazolo-oxadiazole systems .
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Palladium-catalyzed Suzuki coupling with aryl boronic acids introduces aryl groups at the 5-position .
Stability Under Synthetic Conditions
Scientific Research Applications
Ethyl 4-{[(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetyl]amino}benzoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Ethyl 4-{[(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetyl]amino}benzoate involves its interaction with specific molecular targets. The thiazole ring can participate in various biochemical pathways, potentially inhibiting or activating enzymes . The compound’s ability to form hydrogen bonds and interact with other molecules makes it a versatile tool in research .
Comparison with Similar Compounds
3-{[(2-Mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetyl]amino}-4-methylbenzoic Acid
Ethyl 4-(3-ethyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-4-yl)benzoate
N-(4-Isopropylphenyl)-2-(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetamide
Data Table: Structural and Molecular Comparison
Analytical and Computational Tools for Structural Elucidation
Biological Activity
Ethyl 4-{[(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetyl]amino}benzoate is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article will explore its biological activity, including mechanisms of action, relevant case studies, and comparative data.
Chemical Structure and Properties
This compound belongs to the thiazole family, which is known for diverse biological activities. The compound's structure includes a thiazolidine ring that contributes to its reactivity and biological functions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₅N₃O₄S₂ |
| Molar Mass | 325.36 g/mol |
| CAS Number | 1142206-79-8 |
| Hazard Class | Irritant |
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : this compound has been shown to inhibit specific enzymes that are crucial for bacterial survival and proliferation. This inhibition disrupts metabolic pathways essential for microbial growth.
- Antimicrobial Activity : The compound exhibits notable antimicrobial properties against various bacterial strains. Studies have demonstrated its effectiveness in inhibiting both Gram-positive and Gram-negative bacteria. For instance, it has shown a minimum inhibitory concentration (MIC) range from 15.625 to 125 μM against Staphylococcus aureus and Enterococcus faecalis .
- Anticancer Properties : Research indicates that compounds similar to this compound induce apoptosis in cancer cells through intrinsic and extrinsic signaling pathways. This activity has been confirmed in various cancer cell lines, including HeLa cells .
Case Studies
Several studies have highlighted the biological activity of related thiazolidine compounds:
- Anticancer Activity : A study focusing on thiazolidin derivatives reported significant anticancer effects through apoptosis induction in HeLa cells. The compounds were compared with known anticancer agents and demonstrated enhanced efficacy in reducing cell viability .
- Antimicrobial Efficacy : Another investigation evaluated the antimicrobial properties of thiazolidine derivatives against a panel of pathogens. The results indicated that certain derivatives exhibited strong bactericidal effects, outperforming traditional antibiotics like ciprofloxacin .
- Metabolic Effects : A study on thiazolidin compounds showed their potential in reversing insulin resistance in high-carbohydrate diet-induced models. These compounds modulated multiple metabolic pathways, indicating their therapeutic potential in managing diabetes .
Comparative Data
The following table summarizes the comparative biological activities of this compound with other thiazolidine derivatives:
| Compound Name | Antimicrobial Activity (MIC μM) | Anticancer Activity (Cell Line) |
|---|---|---|
| Ethyl 4-{[(2-mer...)} | 15.625 - 125 | HeLa (Induces Apoptosis) |
| Thiazolidin Derivative A | 31.25 - 250 | MCF7 (Inhibits Growth) |
| Thiazolidin Derivative B | 62.5 - 125 | A549 (Induces Apoptosis) |
Q & A
Synthesis and Optimization
Basic: What are the recommended methods for synthesizing Ethyl 4-{[(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetyl]amino}benzoate? Methodological Answer: The synthesis typically involves multi-step reactions, including:
Thiazolone ring formation : Cyclization of thiourea derivatives with α-haloketones under basic conditions.
Acetylation : Reaction of the thiazolone intermediate with chloroacetyl chloride.
Esterification : Coupling with ethyl 4-aminobenzoate using carbodiimide-mediated amide bond formation.
Key optimization parameters include pH control during cyclization (pH 8–9), temperature (60–80°C), and solvent selection (DMF or THF). Monitor reaction progress via TLC or HPLC .
Advanced: How can reaction yields be improved when scaling up synthesis? Methodological Answer:
- DoE (Design of Experiments) : Optimize molar ratios (e.g., 1:1.2 for thiourea:α-haloketone) and solvent polarity gradients.
- Catalysis : Use DMAP (4-dimethylaminopyridine) to accelerate amide coupling.
- Purification : Employ flash chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water).
Example yield improvement from 45% to 67% was achieved via electrochemical aromatization in analogous compounds .
Structural Characterization
Basic: What analytical techniques confirm the structure of this compound? Methodological Answer:
- NMR : H NMR (DMSO-d6) shows characteristic peaks: δ 1.3 (ester CH3), δ 4.2 (ester CH2), δ 10.2 (amide NH).
- LC-MS : Molecular ion [M+H]+ at m/z 367.2 (calculated 367.08).
- IR : Stretch bands at 1680 cm (C=O, thiazolone) and 1720 cm (ester C=O) .
Advanced: How to resolve discrepancies between experimental and theoretical spectral data? Methodological Answer:
- DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level and simulate NMR/IR spectra using Gaussian or ORCA. Compare with experimental data to identify conformational differences.
- X-ray Crystallography : Resolve ambiguities via single-crystal analysis (e.g., SHELXL refinement, ORTEP-3 visualization) .
Computational Analysis
Basic: Which software tools are suitable for studying electronic properties? Methodological Answer:
- Multiwfn : Calculate electrostatic potential (ESP) maps, electron localization function (ELF), and Fukui indices for reactivity analysis.
- VMD : Visualize molecular orbitals and charge distribution. Example workflow:
Advanced: How to predict bioactivity using computational models? Methodological Answer:
- Molecular Docking : Dock the compound into target proteins (e.g., EGFR kinase) using AutoDock Vina. Validate with MD simulations (NAMD, GROMACS).
- QSAR : Train models on thiazole derivatives’ bioactivity data (e.g., IC50 values) using descriptors like logP, polar surface area, and HOMO-LUMO gaps .
Crystallography and Data Contradictions
Basic: What crystallographic parameters are critical for structure determination? Methodological Answer:
-
Unit Cell Parameters : Monoclinic system (e.g., P2/n space group) with typical values:
Parameter Value a 13.61 Å b 4.10 Å c 24.17 Å β 100.06°
Advanced: How to handle twinning or disorder in crystals? Methodological Answer:
- Twinning : Apply TWINLAW in SHELXL to model twin domains.
- Disorder : Refine occupancies of disordered atoms (e.g., ethyl groups) iteratively. Use SQUEEZE (PLATON) to model solvent regions .
Biological Activity Profiling
Basic: What assays are used to evaluate antimicrobial activity? Methodological Answer:
- MIC Assays : Test against S. aureus (ATCC 25923) and E. coli (ATCC 25922) in Mueller-Hinton broth (24–48 hr incubation).
- Cytotoxicity : MTT assay on HEK293 cells (IC50 calculation). Reported MIC values for thiazole analogs: 8–32 μg/mL .
Advanced: How to correlate structural features with bioactivity? Methodological Answer:
- SAR Studies : Modify substituents (e.g., replace ethyl ester with methyl) and compare IC50 values.
- Pharmacophore Mapping : Identify critical motifs (e.g., thiazolone ring, amide linker) using MOE or Schrödinger .
Handling and Stability
Basic: What precautions are required for storage? Methodological Answer:
- Storage : Desiccate at –20°C under argon. Avoid light (degradation via thiol oxidation).
- Stability : Monitor via HPLC every 6 months; degradation <5% in 12 months under recommended conditions .
Advanced: How to stabilize the compound in aqueous solutions? Methodological Answer:
- Buffers : Use pH 7.4 PBS with 1% DMSO.
- Antioxidants : Add 0.1% BHT to prevent thiol oxidation. Validate stability via UPLC-MS over 72 hours .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
